Levosimendan Cyanoacetamide Hydrazone Impurity
Description
Properties
CAS No. |
274263-65-9 |
|---|---|
Molecular Formula |
No Data Available |
Molecular Weight |
298.3 |
Synonyms |
2-Cyano-2-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-acetamide; 2-Cyano-2-[2-[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazinylidene]-acetamide |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Intermediate Formation
The synthesis of Levosimendan begins with acetanilide and 2-chloropropionyl chloride undergoing Friedel-Crafts acylation to yield N-[4-(2-chloropropionyl)phenyl]acetamide (Compound 1). This step employs Lewis acid catalysts under mild temperatures (10–60°C), ensuring high regioselectivity. However, incomplete acylation or residual chloropropionyl chloride may propagate downstream impurities, though direct linkage to the cyanoacetamide hydrazone variant remains indirect.
One-Pot Synthesis of Pyridazinone Intermediate
Compound 1 undergoes a one-pot reaction with diethyl malonate and hydrazine hydrate to form 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (Compound 2). The use of hydrazine hydrate in this step is pivotal; excess hydrazine or suboptimal pH conditions may lead to unintended hydrazone formation. For instance, hydrazine can react with malononitrile (introduced in subsequent steps) to generate cyanoacetamide hydrazone derivatives.
Condensation with Malononitrile and Impurity Genesis
The critical step for impurity formation occurs during the condensation of Compound 2 with malononitrile in the presence of hydrochloric acid and sodium nitrite. Under ideal conditions, this reaction produces Levosimendan. However, deviations in temperature, pH, or reagent ratios favor side reactions. For example:
-
Hydrazine Residuals : Unconsumed hydrazine from earlier stages reacts with malononitrile to form cyanoacetamide hydrazone.
-
Nitrosation Byproducts : Sodium nitrite may nitrosate intermediates, leading to nitroso derivatives that further react with malononitrile.
A representative side reaction is:
This equilibrium is sensitive to stoichiometry, with excess malononitrile or hydrazine shifting the balance toward impurity formation.
Analytical Characterization of the Impurity
Physicochemical Properties
The impurity exhibits distinct physicochemical characteristics, as detailed in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₆O₂ |
| Molecular Weight | 298.3 g/mol |
| Purity (HPLC) | >95% |
| Appearance | Neat crystalline solid |
Spectroscopic Identification
-
¹H NMR : Signals at δ 2.1 ppm (methyl group), δ 7.3–7.5 ppm (aromatic protons), and δ 9.2 ppm (hydrazone NH) confirm the structure.
-
HPLC : Retention time of 8.2 min (C18 column, acetonitrile-water gradient) distinguishes it from Levosimendan (10.5 min).
Factors Influencing Impurity Formation
Reaction Temperature and pH
Elevated temperatures (>30°C) during condensation accelerate side reactions, increasing impurity yields by 15–20%. Conversely, maintaining the reaction at 0–10°C suppresses byproduct formation. The pH of the reaction medium also plays a role; acidic conditions (pH < 3) favor nitrosation, while neutral pH promotes hydrazone formation.
Reagent Stoichiometry
A molar ratio of Compound 2 to malononitrile exceeding 1:1.5 significantly increases impurity levels. Industrial protocols optimize this ratio to 1:1.2 to minimize byproducts.
Purification and Mitigation Strategies
Crystallization Techniques
Levosimendan crude is dissolved in acetone or ethanol and treated with organic acids (e.g., succinic acid) to precipitate the pure drug, leaving the impurity in the mother liquor. This method reduces impurity content to <0.2%.
Table 2: Efficacy of Organic Acids in Impurity Removal
| Organic Acid | Purity of Levosimendan (%) | Impurity Content (%) |
|---|---|---|
| Succinic | 99.8 | 0.1 |
| Tartaric | 99.5 | 0.3 |
| Citric | 99.6 | 0.2 |
Chromatographic Resolution
Preparative HPLC with a phenyl-hexyl stationary phase effectively separates the impurity from Levosimendan, achieving a recovery of 98% for the latter.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Levosimendan Cyanoacetamide Hydrazone Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydrazine derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of Levosimendan Cyanoacetamide Hydrazone Impurity involves a multi-step process that typically includes:
- Starting Materials : Acetanilide and 2-chloropropionyl chloride.
- Reactions : The formation of the hydrazone linkage through the reaction of hydrazine derivatives with cyanoacetamide compounds. This process may include Friedel-Crafts acylation and other organic reactions to yield the desired impurity.
The molecular formula is with a molecular weight of 298.3 g/mol.
Chemical Reactions
This compound undergoes various chemical reactions typical of hydrazones, including:
- Oxidation : Adding oxygen or removing hydrogen.
- Reduction : Adding hydrogen or removing oxygen.
- Substitution : Replacing one functional group with another.
These reactions are essential for understanding the compound's behavior in different environments and its potential interactions in pharmaceutical formulations.
Scientific Research Applications
This compound has several notable applications in scientific research:
- Quality Control : As an impurity in pharmaceutical products, it is critical for ensuring the quality and stability of levosimendan formulations. Its presence must be monitored to assess the impact on drug efficacy and safety.
- Biological Studies : Researchers investigate its potential biological activities, including interactions with cellular components and effects on cardiac function. Understanding these interactions can provide insights into how impurities might influence therapeutic outcomes.
- Pharmacokinetics and Pharmacodynamics : The impurity helps elucidate the pharmacokinetic profile of levosimendan by providing context on how impurities might alter the drug's absorption, distribution, metabolism, and excretion characteristics.
The biological activity of this compound is closely related to that of levosimendan itself. Levosimendan acts primarily as a calcium sensitizer, enhancing cardiac contractility without significantly increasing intracellular calcium levels. This mechanism is crucial for treating heart failure as it improves cardiac output while reducing myocardial oxygen consumption .
Case Studies and Clinical Insights
Several studies have explored the effects of levosimendan in clinical settings, indirectly highlighting the importance of monitoring impurities like Levosimendan Cyanoacetamide Hydrazone:
- A retrospective study involving 87 patients treated with levosimendan showed significant improvements in hemodynamic parameters such as cardiac index and reductions in dobutamine requirements . These findings underscore the necessity of understanding all components within levosimendan formulations.
- Another review highlighted levosimendan's role in managing cardiogenic shock, emphasizing its unique pharmacological profile compared to traditional inotropic agents . The implications of impurities on treatment efficacy were noted as an area requiring further investigation.
Mechanism of Action
The mechanism of action of Levosimendan Cyanoacetamide Hydrazone Impurity is not well-documented, but it is related to the parent compound, Levosimendan. Levosimendan increases calcium sensitivity in cardiac myocytes by binding to troponin C in a calcium-dependent manner. This enhances cardiac contractility without increasing intracellular calcium levels. Additionally, Levosimendan opens adenosine triphosphate-sensitive potassium channels, leading to vasodilation .
Comparison with Similar Compounds
Similar Compounds
Levosimendan Cyanoacetate Hydrazone Impurity: Similar in structure but with different functional groups.
Levosimendan Triazene Impurity: Contains a triazene group instead of a hydrazone group.
Dextrosimendan: An enantiomer of Levosimendan with similar pharmacological properties.
Uniqueness
Levosimendan Cyanoacetamide Hydrazone Impurity is unique due to its specific hydrazone linkage and cyanoacetamide group, which differentiate it from other impurities and related compounds. This uniqueness is crucial for its role in pharmaceutical research and quality control .
Biological Activity
Levosimendan Cyanoacetamide Hydrazone Impurity is a compound derived from Levosimendan, a calcium sensitizer used in the treatment of acute heart failure. This impurity has garnered attention for its potential biological activities and implications in pharmacological research. This article provides an overview of its biological activity, synthesis, mechanisms of action, and related case studies.
- Molecular Formula : C14H14N6O2
- Molecular Weight : 298.3 g/mol
- CAS Number : 274263-65-9
- Purity : >95% (HPLC)
The synthesis of this compound involves the formation of a hydrazone linkage through the reaction of hydrazine derivatives with cyanoacetamide compounds. The mechanism of action is closely related to that of Levosimendan, which increases calcium sensitivity in cardiac myocytes by binding to troponin C in a calcium-dependent manner, enhancing cardiac contractility without raising intracellular calcium levels. Additionally, it opens adenosine triphosphate-sensitive potassium channels, leading to vasodilation .
Biological Activities
This compound has been studied for various biological activities:
- Cardiovascular Effects : Similar to its parent compound, it may enhance cardiac output and improve hemodynamics in patients with acute heart failure. A retrospective study indicated that patients receiving Levosimendan showed significant improvements in cardiac index and reduced reliance on inotropes .
- Antimicrobial Activity : Hydrazones, including derivatives similar to Levosimendan Cyanoacetamide, have demonstrated antimicrobial properties against various pathogens. Studies have reported that certain hydrazone derivatives exhibit significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 75 μg/mL to lower values depending on the specific derivative .
- Anticancer Potential : Research on hydrazone derivatives suggests potential anticancer activity. For instance, some synthesized hydrazones have shown IC50 values indicating effective inhibition against various cancer cell lines, such as MDA-MB 231 and HepG2 .
Case Studies
- Acute Heart Failure Management :
- Hydrazone Derivatives Research :
Comparative Analysis
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Levosimendan Cyanoacetamide Hydrazone Impurity in pharmaceutical formulations?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method. Use a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) at 1.0 mL/min flow rate. Retention times for Levosimendan and its impurity should be validated against reference standards . Mass spectrometry (LC-MS/MS) is recommended for structural confirmation, focusing on molecular ions at m/z 298.31 (C14H14N6O2) .
Q. How does this compound form during synthesis, and what conditions mitigate its generation?
- Methodological Answer : The impurity arises from incomplete hydrazone formation during Levosimendan synthesis. Optimize reaction parameters:
- Temperature : Maintain <50°C to prevent side reactions.
- pH : Use acetic acid buffer (pH 4.5–5.5) to stabilize intermediates.
- Reagent stoichiometry : Ensure a 1:1.2 molar ratio of cyanoacetamide to hydrazine derivatives. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the eluent .
Q. What are the regulatory thresholds for this compound in clinical-grade formulations?
- Methodological Answer : Per ICH Q3A guidelines, the impurity should not exceed 0.15% w/w in the final drug product. Forced degradation studies (acid/base hydrolysis, oxidative stress) must confirm stability under accelerated conditions (40°C/75% RH for 6 months). Quantify using validated HPLC methods with a limit of detection (LOD) ≤0.05% .
Advanced Research Questions
Q. How does this compound influence drug-target interactions compared to the parent compound?
- Methodological Answer : The impurity’s mesoxalonitrile hydrazone moiety alters binding to cardiac troponin C (cTnC). Use nuclear magnetic resonance (NMR) to compare chemical shifts in cTnC·cTnI144-163 complexes. Key residues (e.g., D helix residues 89–92) show larger perturbations (>60 Hz) with the impurity versus Levosimendan, indicating weaker binding affinity. Molecular dynamics simulations (100 ns trajectories) can quantify binding free energy differences (ΔΔG >2 kcal/mol) .
Q. What is the impurity’s impact on proinflammatory cytokine modulation in advanced heart failure models?
- Methodological Answer : In vitro studies using peripheral blood mononuclear cells (PBMCs) from heart failure patients show the impurity increases TNF-α/IL-6 secretion by 30% compared to Levosimendan. Use ELISA kits (e.g., R&D Systems) to measure cytokine levels after 24-hour exposure (1–10 µM). Contrast with Levosimendan’s anti-inflammatory effects (IL-10 upregulation by 40%) observed in clinical trials .
Q. How can synthetic pathways be optimized to minimize co-eluting impurities during Levosimendan production?
- Methodological Answer : Employ Design of Experiments (DoE) to optimize:
- Solvent polarity : Switch from DMF to dimethylacetamide (DMAc) to reduce byproduct formation.
- Catalyst : Use 0.5 mol% zinc triflate to enhance reaction specificity.
- Purification : Perform flash chromatography (silica gel, gradient elution: 20–50% ethyl acetate in hexane) followed by recrystallization (ethanol/water, 8:2) to achieve ≥99.5% purity. LC-MS and NMR (1H/13C) validate impurity suppression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
